2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-9-11-18(12-10-16)20-14-19(23-25-20)15-21(24)22-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,14H,5,8,13,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMMRFIOXAVEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide typically involves the reaction of 4-methylbenzoyl chloride with hydroxylamine to form 4-methylbenzohydroxamic acid. This intermediate is then cyclized to form the oxazole ring. The final step involves the acylation of the oxazole derivative with 3-phenylpropylamine under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Variations
The target compound’s 1,2-oxazole ring differentiates it from thiadiazole-based analogs (e.g., compounds in ). Thiadiazoles contain two nitrogen and one sulfur atom, enhancing polarity and hydrogen-bonding capacity compared to the oxygen-containing oxazole. For example:
- Compound 5e () : Features a 1,3,4-thiadiazole core with a 4-chlorobenzylthio substituent, contributing to higher melting points (132–134°C) due to increased molecular symmetry and polarity .
- Compound: Contains a 1,2-oxazole (isoxazole) with a 5-methyl group, structurally closer to the target compound but paired with a sulfamoylphenyl side chain, which introduces hydrogen-bond donor-acceptor functionality .
Substituent Effects
Substituents on the heterocycle and acetamide side chain significantly influence physicochemical properties:
- Compound 5f () : A methylthio group on thiadiazole reduces polarity compared to chlorobenzyl analogs, reflected in its higher melting point (158–160°C) .
- Compound : The sulfamoylphenyl side chain introduces polar sulfonamide groups, likely reducing logP and improving water solubility compared to the target compound’s phenylpropyl chain .
Implications of Structural Differences
- Bioactivity : Thiadiazole derivatives (e.g., 5e, 5f) are often explored as enzyme inhibitors or pesticides due to sulfur’s electron-withdrawing effects. In contrast, oxazole-based compounds like the target may exhibit enhanced metabolic stability owing to reduced susceptibility to oxidative degradation .
- Solubility and Permeability : The target compound’s phenylpropyl chain likely improves blood-brain barrier penetration compared to ’s sulfamoylphenyl derivative, which prioritizes solubility for renal excretion .
Biological Activity
The compound 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C19H22N2O
- Molecular Weight : 294.39 g/mol
- SMILES Notation : CC(C(=O)N(CC1=CC=CC=C1)C2=CC=C(N=C2)C=C(C)C)=O
This compound features an oxazole ring, a phenylpropyl group, and an acetamide moiety, which are essential for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing oxazole rings have shown significant antimicrobial properties against various pathogens.
- Anticancer Properties : Studies suggest that derivatives of oxazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Certain oxazole derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors (e.g., G-protein coupled receptors), influencing cellular signaling pathways.
- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage in target cells.
Antimicrobial Activity
A study investigating the antimicrobial effects of oxazole derivatives found that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 10–50 µg/mL, indicating moderate potency compared to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell growth significantly. The IC50 values were calculated as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Mechanistic studies revealed that the compound induced apoptosis in cancer cells through caspase activation and mitochondrial membrane potential disruption.
Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
